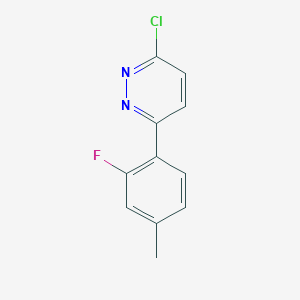

3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine

Description

Overview of Pyridazine (B1198779) Heterocycles in Modern Organic Synthesis and Materials Science

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives are fundamental structures in contemporary organic chemistry. nih.gov The unique electronic properties of the pyridazine ring, characterized by a high dipole moment and weak basicity, make it a valuable component in molecular design. nih.gov In modern organic synthesis, pyridazine derivatives serve as versatile intermediates for constructing more complex fused heterocyclic systems. researchgate.net Their synthesis is often achieved through the condensation of 1,4-dicarbonyl compounds or related precursors with hydrazine (B178648). researchgate.net

In the realm of materials science, the pyridazine core is increasingly being incorporated into organic electronic materials. jpsbr.org Pyridazine-based compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), leveraging their inherent semiconductor properties. acs.org The structural rigidity and defined substituent vectors of the pyridazine ring allow for precise tuning of optoelectronic characteristics, making them attractive for the development of advanced functional materials. jpsbr.org

Importance of Nitrogen-Containing Heteroaromatic Systems in Contemporary Chemical Research

Nitrogen-containing heterocycles are ubiquitous in nature and form the structural core of a vast number of pharmaceuticals, agrochemicals, and biologically active natural products. jpsbr.org It is estimated that approximately 60% of all FDA-approved small-molecule drugs contain at least one nitrogen-based heterocycle. nih.gov This prevalence is attributed to the ability of the nitrogen atoms to engage in hydrogen bonding with biological targets like proteins and nucleic acids, their capacity to modulate the physicochemical properties of a molecule, and their metabolic stability. nih.gov

These heteroaromatic systems are foundational to medicinal chemistry, appearing in drugs with a wide range of applications, including antihypertensive, anti-inflammatory, and anticancer agents. jpsbr.org The unique arrangement of nitrogen atoms within the ring influences properties such as basicity, dipole moment, and lipophilicity, which are critical for drug-receptor interactions and pharmacokinetic profiles. blumberginstitute.org Consequently, the development of synthetic methodologies to create and modify these scaffolds remains a vibrant and essential area of contemporary chemical research. jpsbr.org

Rationale for the Investigation of 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine as a Model System for Chemical Study

The compound this compound serves as a significant model system and synthetic intermediate for several key reasons. Its structure embodies the fusion of three important chemical motifs: the pyridazine core, a reactive chlorine substituent, and a polysubstituted aryl group. This combination makes it a highly valuable building block in synthetic and medicinal chemistry.

The primary rationale for its investigation stems from its utility as a versatile precursor. The chlorine atom at the 3-position of the pyridazine ring is a leaving group, susceptible to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. researchgate.net This reactivity allows for the facile introduction of a wide variety of functional groups, most notably amines, to generate libraries of 3-amino-6-aryl-pyridazine derivatives. nih.govprepchem.com Such derivatives are actively explored in drug discovery, for instance, as selective CB2 agonists for treating inflammatory pain. nih.gov Patent literature suggests that chloropyridazine derivatives of this type are key intermediates in the synthesis of complex aza-bicycloalkyl compounds for pharmaceutical applications. googleapis.com

The 2-fluoro-4-methyl-phenyl group provides additional opportunities for structural diversification and for studying structure-activity relationships (SAR). The fluorine atom and methyl group can influence the compound's conformation, lipophilicity, and metabolic stability, all critical parameters in drug design. Therefore, this compound represents an ideal scaffold for developing and showcasing synthetic methodologies and for generating novel compounds for biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 669770-60-9 | guidechem.comguidechem.com |

| Molecular Formula | C11H8ClFN2 | jpsbr.org |

| Molecular Weight | 222.65 g/mol | jpsbr.org |

| LogP (Predicted) | 3.24450 | |

| Topological Polar Surface Area (TPSA) | 25.78 Ų |

Contextualization within Halogenated Heterocycle Reactivity

Halogenated heterocycles are indispensable tools in organic synthesis due to the versatile reactivity of the carbon-halogen bond. The chlorine atom in this compound is positioned on an electron-deficient pyridazine ring, which activates it towards nucleophilic attack.

This reactivity is central to its function as a synthetic intermediate. The most common transformation is the substitution of the chlorine atom with nitrogen nucleophiles to produce aminopyridazines, a reaction that is fundamental to the synthesis of numerous biologically active compounds. nih.gov Furthermore, the C-Cl bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which allow for the formation of carbon-carbon bonds and the introduction of diverse aryl, heteroaryl, or alkyl groups. researchgate.net This reactivity profile places this compound firmly within the class of versatile heterocyclic building blocks that are crucial for modern drug discovery and materials science.

Table 2: Representative Reactions of the 3-Chloro-pyridazine Scaffold

| Reaction Type | Example Reactant | Product Type | Significance | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Hydrazines | 3-Aminopyridazines, 3-Hydrazinopyridazines | Access to key pharmacophores for drug discovery (e.g., CB2 agonists). | nih.govprepchem.com |

| Suzuki Cross-Coupling | (Hetero)arylboronic acids | 3,6-Diarylpyridazines | Synthesis of π-conjugated systems for materials science and functionalization of drug scaffolds. | researchgate.net |

| Carbonylation | Carbon Monoxide (CO), Amine | Pyridazine-3-carboxamides | Creation of α-helix mimetics and other bioactive structures. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(2-fluoro-4-methylphenyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c1-7-2-3-8(9(13)6-7)10-4-5-11(12)15-14-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEKOPJYIHWNCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470266 | |

| Record name | 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669770-60-9 | |

| Record name | 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3 Chloro 6 2 Fluoro 4 Methyl Phenyl Pyridazine and Its Precursors

Retrosynthetic Analysis of the Target Molecule

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying the key bond disconnections and strategic steps for a successful synthesis.

The primary disconnection points for 3-chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine are the C-C bond between the pyridazine (B1198779) ring and the phenyl group, and the C-Cl bond on the pyridazine core. This suggests a synthetic strategy where a pre-functionalized pyridazine ring is coupled with a substituted phenyl component, or a phenyl-substituted pyridazine precursor is chlorinated.

Another key disconnection involves breaking the N-N and C-C bonds of the pyridazine ring itself, pointing towards a cyclization reaction from a 1,4-dicarbonyl compound and a hydrazine (B178648) source. This approach is fundamental in constructing the pyridazine heterocycle.

Based on the retrosynthetic analysis, several key synthetic intermediates can be proposed. A common and effective strategy involves the reaction of a β-aroyl propionic acid with a hydrazine source to form a pyridazinone intermediate. tpcj.org This pyridazinone can then be chlorinated to yield the desired 3-chloro-6-substituted pyridazine.

| Synthon | Synthetic Equivalent (Reagent) |

| 2-fluoro-4-methyl-phenyl cation | 2-fluoro-4-methyl-phenylboronic acid or (2-fluoro-4-methyl-phenyl)magnesium bromide |

| 3-chloro-6-lithiopyridazine | 3,6-dichloropyridazine (B152260) |

| 1,4-dicarbonyl synthon | γ-keto acid or a 1,4-diketone |

| N-N synthon | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) |

Table 1: Proposed Synthons and Their Synthetic Equivalents

Synthesis of Pyridazine Core and Substituted Phenyl Moiety Precursors

The successful synthesis of the target molecule relies on the efficient preparation of its constituent parts: a halogenated pyridazine building block and a suitably functionalized phenyl component.

3,6-Dichloropyridazine is a versatile and commonly used starting material for the synthesis of various pyridazine derivatives. It is typically synthesized from maleic anhydride (B1165640). The process involves the reaction of maleic anhydride with hydrazine hydrate to form maleic hydrazide. Subsequent treatment of maleic hydrazide with a chlorinating agent, such as phosphorus oxychloride (POCl₃), yields 3,6-dichloropyridazine. This di-chlorinated intermediate allows for selective functionalization at the 3- and 6-positions of the pyridazine ring.

The 2-fluoro-4-methyl-phenyl moiety can be introduced in several forms, most commonly as a Grignard reagent or a boronic acid. The synthesis of 2-fluoro-4-methyl-phenylboronic acid typically starts from 2-fluoro-4-methylaniline. Diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction can introduce a bromine or iodine atom, which is then converted to the boronic acid via lithium-halogen exchange and reaction with a trialkyl borate.

Alternatively, the corresponding Grignard reagent, (2-fluoro-4-methyl-phenyl)magnesium bromide, can be prepared by the reaction of 1-bromo-2-fluoro-4-methylbenzene with magnesium metal.

The formation of the pyridazine ring is a critical step in the synthesis of the target molecule. Several cyclization strategies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

One of the most common methods involves the condensation of a 1,4-dicarbonyl compound, such as a γ-keto acid, with hydrazine hydrate. wikipedia.org For the synthesis of this compound, a plausible route would involve the Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with succinic anhydride to produce β-(2-fluoro-4-methyl-benzoyl)propionic acid. This γ-keto acid can then be cyclized with hydrazine hydrate to form 6-(2-fluoro-4-methyl-phenyl)-3(2H)-pyridazinone. Subsequent chlorination with phosphorus oxychloride (POCl₃) would yield the final product. tpcj.orgnih.gov

Table 2: Key Cyclization Reactions for Pyridazine Synthesis

| Reaction Type | Precursors | Description |

| 1,4-Dicarbonyl Condensation | γ-Keto acids or 1,4-diketones and Hydrazine | A widely used method where the dicarbonyl compound reacts with hydrazine to form the pyridazine ring. wikipedia.org |

| Inverse-Electron-Demand Diels-Alder | Electron-deficient dienes (e.g., 1,2,4,5-tetrazines) and electron-rich dienophiles (e.g., enamines) | A powerful method for constructing highly substituted pyridazine rings with good regioselectivity. |

Inverse-electron-demand Diels-Alder reactions offer another elegant approach to the pyridazine core. In this strategy, an electron-deficient diene, such as a substituted 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. This cycloaddition is followed by the elimination of a small molecule, typically dinitrogen, to afford the aromatic pyridazine ring.

Advanced Coupling and Functionalization Strategies for Compound Assembly

Modern synthetic strategies provide a robust toolbox for the assembly of complex heteroaromatic compounds like this compound. These methods include transition metal-catalyzed cross-coupling reactions, which are paramount for forming the key aryl-pyridazine C-C bond, and nucleophilic aromatic substitution (SNAr), which is effective for modifying the halogenated pyridazine core.

Transition metal catalysis, particularly with palladium (Pd), has revolutionized the formation of C-C bonds. For the synthesis of the target compound, the most common approach involves the coupling of a halogenated pyridazine, typically 3,6-dichloropyridazine, with an organometallic reagent derived from 1-fluoro-2-iodo-5-methylbenzene or a related precursor. The higher reactivity of the chlorine atom at the C6 position compared to the C3 position under certain catalytic conditions can allow for selective monosubstitution.

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation due to its high functional group tolerance and the relatively benign nature of its boronic acid reagents. nih.govmdpi.com The reaction couples an organic halide with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of this compound, the reaction would involve 3,6-dichloropyridazine and (2-fluoro-4-methyl-phenyl)boronic acid. The key to success is achieving selective mono-arylation. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for controlling selectivity and achieving high yields. mdpi.com

General Reaction Scheme:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Chloro-Pyridazines

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5%) | - | 2 M aq. Na₂CO₃ | DME / Ethanol | 80 | Fair to Good | nih.gov |

| Pd(OAc)₂ (1%) | SPhos (2%) | K₃PO₄ | Toluene / H₂O | 100 | Good to Excellent | mdpi.com |

| PdCl₂(dppf) (3%) | - | K₂CO₃ | Dioxane / H₂O | 90 | Good | researchgate.net |

| Pd₂(dba)₃ (2%) | XPhos (4%) | Cs₂CO₃ | 1,4-Dioxane | 110 | Good to Excellent | researchgate.net |

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, catalyzed by a palladium complex. While highly effective and tolerant of a wide range of functional groups, the toxicity of the organotin compounds has made it a less favored alternative to the Suzuki-Miyaura coupling in many applications.

In a potential synthetic route to the target compound, 3,6-dichloropyridazine could be coupled with a tributylstannyl derivative, such as (2-fluoro-4-methyl-phenyl)tributylstannane. The reaction typically proceeds under neutral, anhydrous conditions. The choice of palladium catalyst and ligands is crucial for the reaction's efficiency.

General Reaction Scheme:

The catalytic cycle involves oxidative addition of the chloropyridazine to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the final product and regenerate the catalyst.

The Negishi coupling is a powerful C-C bond-forming reaction between an organohalide and an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can allow for reactions to proceed under milder conditions. nih.gov

This methodology is highly applicable for the synthesis of this compound. The required (2-fluoro-4-methyl-phenyl)zinc halide can be prepared from the corresponding aryl halide (e.g., 2-bromo-5-fluoro-1-methylbenzene) via halogen-metal exchange or insertion of zinc metal. This organozinc reagent is then coupled with 3,6-dichloropyridazine. Both palladium and nickel catalysts have proven effective for coupling on heteroaromatic systems. nih.gov

Table 2: Typical Catalyst Systems for Negishi Coupling

| Catalyst | Ligand | Solvent | Key Features | Reference |

| Pd(OAc)₂ | CPhos | THF / Toluene | High selectivity for coupling with secondary alkylzincs. | nih.gov |

| Ni(acac)₂ | dppe | THF | Effective for heteroaryl couplings. | wikipedia.org |

| Pd(P(t-Bu)₃)₂ | - | THF | Active for coupling of aryl chlorides. | organic-chemistry.org |

| NiCl₂(dppf) | - | THF | Good yields for complex fragments. | wikipedia.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. While it does not directly form the key C-C bond in the target molecule, it is a crucial strategy for synthesizing advanced nitrogen-containing precursors.

For instance, if a more complex derivative were desired, 3,6-dichloropyridazine could first undergo a selective mono-amination using the Buchwald-Hartwig protocol. This would introduce a primary or secondary amine at one position, leaving the second chlorine available for a subsequent C-C bond-forming reaction like a Suzuki or Negishi coupling. This sequential approach, combining C-N and C-C coupling, allows for the highly controlled and versatile synthesis of multi-substituted pyridazines.

The pyridazine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with strong electron-withdrawing groups or good leaving groups like halogens. nih.gov In a molecule like 3,6-dichloropyridazine, the chlorine atoms are activated towards displacement by nucleophiles.

This reaction is highly valuable for creating precursors. A strong nucleophile, such as an alkoxide, thiolate, or amine, can displace one of the chlorine atoms on the 3,6-dichloropyridazine ring. nih.gov Often, the reaction can be controlled to favor monosubstitution by using stoichiometric amounts of the nucleophile and controlling the reaction temperature. The resulting 3-chloro-6-(substituted)-pyridazine can then be used as a substrate in one of the cross-coupling reactions described above to install the 2-fluoro-4-methyl-phenyl group.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The rate of reaction is dependent on the strength of the nucleophile and the ability of the heterocyclic ring to stabilize the negative charge of the intermediate. nih.gov

Direct C-H Functionalization Strategies for Regioselective Modification

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds by activating otherwise inert C-H bonds. In the context of pyridazine chemistry, these strategies offer a streamlined approach to modifying the pyridazine core, avoiding the need for pre-functionalized starting materials. The regioselective modification of pyridazines is crucial for elaborating their structure and accessing novel derivatives with potentially valuable biological or material properties.

The pyridazine ring possesses C-H bonds with varying reactivity, influenced by the electron-withdrawing nature of the two adjacent nitrogen atoms. This electronic property generally renders the C-H bonds of the pyridazine ring more acidic and susceptible to deprotonation or metalation, which are key steps in many C-H functionalization reactions. However, achieving high regioselectivity can be challenging due to the presence of multiple C-H bonds.

Palladium-catalyzed C-H arylation is a prominent strategy for the direct functionalization of pyridazines. For instance, 3,6-dichloropyridazine can undergo direct C-H arylation with various aryl bromides. While this modifies a C-H bond on the pyridazine ring, it also highlights the competitive reactivity of C-Cl bonds, which can participate in cross-coupling reactions. For a molecule like this compound, direct C-H functionalization would likely target the pyridazine ring's remaining C-H bonds. The directing group ability of the existing substituents would play a crucial role in determining the site of functionalization.

Another approach involves transition-metal-free methods, such as the direct arylation of pyridazines with aryl radicals generated from diazonium salts. This method can provide access to arylated pyridazines under milder conditions. The regioselectivity of such reactions is often governed by the electronic and steric properties of both the pyridazine substrate and the incoming aryl radical.

Recent advancements have also explored the use of other transition metals, like rhodium and ruthenium, for C-H activation and functionalization of N-heterocycles. These catalytic systems can offer different reactivity and selectivity profiles compared to palladium, potentially enabling the functionalization of previously inaccessible positions on the pyridazine ring. The development of ligands that can fine-tune the reactivity and selectivity of the metal catalyst is a key area of research in this field.

For this compound, the primary C-H bonds available for functionalization are on the pyridazine and the phenyl rings. The electronic and steric environment of each C-H bond will dictate its susceptibility to activation. The fluorine and methyl groups on the phenyl ring, along with the chloro and pyridazinyl substituents, will influence the regiochemical outcome of any C-H functionalization attempt.

| Strategy | Catalyst/Reagent | Potential Application |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)2, PPh3, Base | Arylation of the pyridazine ring |

| Transition-Metal-Free Arylation | Aryl Diazonium Salts | Introduction of aryl groups under mild conditions |

| Rhodium/Ruthenium-Catalyzed C-H Activation | [RhCp*Cl2]2, [Ru(p-cymene)Cl2]2 | Alternative regioselectivity for C-H functionalization |

Optimization and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. The synthesis of this compound and its precursors can be optimized by considering factors such as solvent selection, energy efficiency, and waste reduction.

Solvent Selection and Catalytic System Optimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal solvent should be non-toxic, non-flammable, readily available from renewable resources, and recyclable. Traditional solvents like halogenated hydrocarbons and volatile organic compounds (VOCs) are being replaced by greener alternatives such as water, supercritical fluids (e.g., CO2), and bio-derived solvents (e.g., 2-methyltetrahydrofuran).

In the context of pyridazine synthesis, which often involves condensation and cross-coupling reactions, the solvent can significantly influence reaction rates, yields, and selectivity. For example, in Suzuki or Stille cross-coupling reactions used to introduce the aryl substituent, the choice of solvent can affect the solubility of reactants and the stability and activity of the palladium catalyst. Optimizing the catalytic system involves selecting a highly efficient and recyclable catalyst, minimizing catalyst loading, and choosing ligands that promote high turnover numbers and stability. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a particularly attractive green chemistry approach.

Microwave-Assisted and Ultrasonic Synthesis Techniques

Microwave-assisted and ultrasonic synthesis are energy-efficient techniques that can significantly accelerate chemical reactions, often leading to higher yields and purer products in shorter reaction times compared to conventional heating methods.

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products. This technique has been successfully applied to a variety of reactions in heterocyclic chemistry, including the synthesis of pyridazine derivatives. For instance, microwave-assisted Suzuki cross-coupling reactions have been shown to proceed much faster and with higher yields than their conventionally heated counterparts.

Ultrasonic synthesis, or sonochemistry, utilizes the energy of sound waves to induce cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can promote chemical reactions. Sonochemistry has been employed to enhance the efficiency of various organic transformations, including those relevant to pyridazine synthesis, such as condensation and cyclization reactions.

| Technique | Advantages | Potential Application in Pyridazine Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, reduced side products | Condensation, cyclization, cross-coupling reactions |

| Ultrasonic Synthesis | Enhanced reaction rates, improved mass transfer, milder overall reaction conditions | Heterogeneous reactions, catalyst activation |

Application of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. ILs can act as both solvents and catalysts in organic reactions. Their unique properties, such as tunable polarity and miscibility, can be exploited to enhance reaction rates and selectivity.

In pyridazine synthesis, ILs can serve as effective media for transition-metal-catalyzed cross-coupling reactions. The catalyst can often be immobilized in the ionic liquid phase, facilitating its separation from the product and subsequent reuse. Furthermore, certain ILs can act as catalysts themselves, for example, by promoting condensation reactions through their acidic or basic character. The use of ILs can lead to cleaner reaction profiles and simplified work-up procedures.

Principles of Atom Economy and Waste Minimization in Pyridazine Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over those that generate significant amounts of byproducts, such as substitution and elimination reactions.

In the synthesis of this compound, applying the principles of atom economy would involve designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product. This could involve, for example, using a cycloaddition reaction to form the pyridazine ring rather than a condensation reaction that eliminates a small molecule like water.

Purification and Isolation Methodologies for Organic Compounds

The purification and isolation of the target compound are critical steps in any synthetic process to ensure the desired level of purity for subsequent applications. For organic compounds like this compound, a combination of techniques is often employed.

The initial work-up of the reaction mixture typically involves quenching the reaction, followed by extraction to separate the crude product from the reaction medium and any water-soluble byproducts. The choice of extraction solvent is crucial and should be based on the solubility of the product and its immiscibility with the aqueous phase.

Chromatography is a powerful technique for separating complex mixtures. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, is commonly used to purify organic compounds. The choice of eluent (mobile phase) is optimized to achieve good separation of the desired product from impurities. Thin-layer chromatography (TLC) is used to monitor the progress of the purification. For more challenging separations or for obtaining very high purity material, High-Performance Liquid Chromatography (HPLC) may be employed.

Recrystallization is a widely used technique for purifying solid organic compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The selection of an appropriate recrystallization solvent is key to the success of this technique.

Other purification techniques that may be applicable include distillation for volatile compounds, sublimation for solids with a sufficiently high vapor pressure, and preparative TLC for small-scale purifications. The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid, melting point, boiling point, solubility) and the nature of the impurities.

| Purification Technique | Principle | Application |

| Extraction | Differential solubility in immiscible liquids | Initial separation of crude product from the reaction mixture |

| Column Chromatography | Differential adsorption on a solid stationary phase | Separation of the target compound from impurities |

| Recrystallization | Difference in solubility at different temperatures | Purification of solid compounds |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase | Achieving high purity for analytical or biological testing |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 3 Chloro 6 2 Fluoro 4 Methyl Phenyl Pyridazine

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is based on the magnetic properties of certain atomic nuclei, such as ¹H, ¹³C, and ¹⁹F. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is highly sensitive to the local electronic environment, allowing for the differentiation of chemically distinct nuclei within a molecule.

Proton (¹H) NMR Spectroscopy Principles for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy is one of the most widely used methods for determining the structure of organic compounds. fiveable.mehw.ac.uk It provides four key pieces of information: the number of different proton environments (number of signals), the electronic environment of each proton (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (spin-spin coupling or multiplicity). hw.ac.ukucalgary.ca

Chemical Shift (δ) : Measured in parts per million (ppm), the chemical shift indicates the position of a signal relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). fiveable.me The electronic environment surrounding a proton influences its resonance frequency; protons in electron-poor environments are "deshielded" and appear at higher ppm values (downfield), while those in electron-rich environments are "shielded" and appear at lower ppm values (upfield). ucalgary.ca In 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine, the aromatic protons on both the pyridazine (B1198779) and phenyl rings are expected to be deshielded and resonate in the aromatic region (typically 6-9 ppm) due to the ring currents and the presence of electronegative nitrogen, chlorine, and fluorine atoms. The methyl group protons would appear further upfield.

Spin-Spin Coupling (J-coupling) : This phenomenon arises from the interaction of the magnetic moments of non-equivalent neighboring protons through the chemical bonds. acdlabs.com This interaction causes the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). The n+1 rule is often applied, where a proton signal is split into n+1 peaks by 'n' equivalent neighboring protons. hw.ac.ukucalgary.ca The coupling constant (J), measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Doublet (d) | 1H | Pyridazine-H |

| ~ 7.7 - 7.9 | Doublet (d) | 1H | Pyridazine-H |

| ~ 7.4 - 7.6 | Triplet (t) or Doublet of Doublets (dd) | 1H | Phenyl-H |

| ~ 7.1 - 7.3 | Doublet of Doublets (dd) | 1H | Phenyl-H |

| ~ 7.0 - 7.2 | Doublet (d) | 1H | Phenyl-H |

| ~ 2.4 | Singlet (s) | 3H | -CH₃ |

Note: The exact chemical shifts and coupling patterns are predictions and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy Principles for Carbon Skeleton Mapping

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. ksu.edu.saudel.edu While the ¹³C isotope only has a natural abundance of about 1.1%, modern NMR techniques can readily obtain high-quality spectra. udel.educhemistrysteps.comchemguide.co.uk

Chemical Shift : The chemical shift range for ¹³C NMR is much wider than for ¹H NMR, typically spanning 0-220 ppm. ksu.edu.sa This wide range minimizes signal overlap, even in complex molecules. wikipedia.org The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of attached atoms. udel.edu In this compound, carbons bonded to nitrogen, chlorine, and fluorine will be significantly deshielded and appear downfield.

Decoupling : ¹³C NMR spectra are most commonly acquired using broadband proton decoupling. This technique irradiates the sample with a broad range of radiofrequencies that cover all proton resonances, effectively removing C-H coupling. The result is a simplified spectrum where each chemically non-equivalent carbon atom appears as a single sharp peak. chemistrysteps.comwikipedia.org This simplification makes it straightforward to count the number of unique carbon environments in the molecule. For the target compound, 11 distinct carbon signals are expected (4 for the pyridazine ring, 6 for the phenyl ring, and 1 for the methyl group).

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C-F (ipso-carbon) |

| ~ 155 - 160 | C-Cl (pyridazine) |

| ~ 150 - 155 | C-N (pyridazine) |

| ~ 120 - 145 | Aromatic C & C-H |

| ~ 20 - 25 | -CH₃ |

Note: These are approximate chemical shift ranges. The signal for the carbon attached to fluorine will likely appear as a doublet due to ¹JCF coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopy Principles for Fluoroaryl Moiety

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. wikipedia.orghuji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org

Key principles include:

High Sensitivity : The ¹⁹F nucleus is the third most receptive NMR nucleus after tritium (B154650) and proton, allowing for rapid data acquisition. wikipedia.org

Wide Chemical Shift Range : ¹⁹F NMR spectra have a very large chemical shift dispersion, often spanning over 800 ppm, which is much greater than for ¹H NMR. wikipedia.orgnih.gov This wide range provides exquisite sensitivity to subtle changes in the fluorine's electronic microenvironment, making it a powerful probe for structural analysis. nih.gov

Spin-Spin Coupling : The ¹⁹F nucleus couples with other active nuclei, including other fluorine atoms and protons. wikipedia.org In the spectrum of this compound, the single fluorine signal would be split by the adjacent aromatic protons, providing valuable information about its position on the phenyl ring. These H-F coupling constants can be observed over several bonds.

Principles of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com A sample is first ionized, and the resulting ions are accelerated and separated by a mass analyzer based on their m/z values. The detector then records the abundance of each ion. This information can be used to determine the molecular weight of a compound and deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Principles for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful extension of MS that can measure the m/z ratio to a very high degree of accuracy, typically to within a few parts per million (ppm) or to four or five decimal places. researchgate.netmeasurlabs.cominfinitalab.com

The key principle of HRMS lies in its ability to determine the exact mass of a molecule rather than its nominal mass (the integer mass). researchgate.netjove.com The exact mass is calculated using the precise masses of the most abundant isotopes of the constituent elements (e.g., ¹H = 1.007825, ¹²C = 12.000000, ¹⁴N = 14.003074, ³⁵Cl = 34.968853). bioanalysis-zone.com This high precision allows for the unambiguous determination of a compound's elemental composition, as very few molecular formulas will match a given exact mass. measurlabs.cominfinitalab.com For this compound, HRMS would confirm its molecular formula, C₁₁H₈ClFN₂. Furthermore, the presence of a chlorine atom would be evident from a characteristic isotopic pattern, with two major peaks corresponding to the molecules containing ³⁵Cl and ³⁷Cl in an approximate 3:1 abundance ratio.

Table 3: HRMS Data for this compound

| Element | Number of Atoms | Isotopic Mass |

| Carbon (¹²C) | 11 | 12.000000 |

| Hydrogen (¹H) | 8 | 1.007825 |

| Chlorine (³⁵Cl) | 1 | 34.968853 |

| Fluorine (¹⁹F) | 1 | 18.998403 |

| Nitrogen (¹⁴N) | 2 | 14.003074 |

| Molecular Formula | C₁₁H₈ClFN₂ | Calculated Exact Mass: 234.0363 |

Interpretation of Fragmentation Patterns for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure by analyzing fragmentation patterns. When this compound is subjected to ionization, typically through electron impact (EI), it forms a molecular ion (M⁺•) which then undergoes fragmentation into smaller, charged species. The resulting mass spectrum is a unique fingerprint of the molecule.

The fragmentation of pyridazine derivatives is often characterized by cleavages within the pyridazine ring and at the substituent bonds. nih.gov For this compound, the presence of a chlorine atom is particularly diagnostic, as it will produce a characteristic isotopic pattern for any chlorine-containing fragment, with a peak at M+2 that is approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Key fragmentation pathways for this molecule are expected to include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond, one of the weaker bonds, would result in a significant fragment at [M-35]⁺. libretexts.org

Ring Cleavage: The pyridazine ring can undergo cleavage, often with the expulsion of a stable N₂ molecule, a common fragmentation pathway for N-heterocycles. nih.gov

Inter-ring Cleavage: The single bond connecting the pyridazine and phenyl rings can rupture, leading to fragments corresponding to the individual ring structures, such as [C₄H₂ClN₂]⁺ and [C₇H₆F]⁺.

Substituent Fragmentation: Loss of a methyl radical (•CH₃) from the fluoromethylphenyl moiety can occur, leading to an [M-15]⁺ fragment.

The interpretation of these patterns allows for the unambiguous confirmation of the compound's structure by piecing together the molecular puzzle from its fragments.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 222/224 | [C₁₁H₈ClFN₂]⁺• (Molecular Ion) | Entire Molecule |

| 187 | [C₁₁H₈FN₂]⁺ | Loss of •Cl |

| 159 | [C₁₀H₅FN]⁺• | Loss of •Cl and HCN |

| 127 | [C₄H₂ClN₂]⁺ | Chloropyridazine moiety |

Principles of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. liberty.edu The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), showing absorption bands characteristic of specific bonds and functional groups.

For this compound, the IR spectrum would display a combination of absorptions corresponding to its aromatic and heterocyclic rings, as well as its halogen and methyl substituents.

Aromatic C-H Stretching: Bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H bonds on the pyridazine and phenyl rings.

Aromatic Ring Stretching: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to C=C and C=N stretching vibrations within the two aromatic rings. liberty.edu

C-F and C-Cl Stretching: The carbon-halogen bonds give rise to strong absorptions in the fingerprint region. The C-F stretch is typically found in the 1350-1000 cm⁻¹ range, while the C-Cl stretch appears at lower wavenumbers, generally between 800-600 cm⁻¹. libretexts.org

C-H Bending: Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution patterns on the aromatic rings.

Table 2: Expected Infrared Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | Stretching | Aromatic C-H |

| 2980 - 2850 | Stretching | Methyl C-H |

| 1610 - 1550 | Stretching | Aromatic C=C and C=N |

| 1500 - 1400 | Stretching | Aromatic C=C |

| 1350 - 1000 | Stretching | C-F |

Principles of Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The technique is particularly useful for compounds containing chromophores, such as conjugated π-systems. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state.

The structure of this compound contains two aromatic rings, creating an extended conjugated system that is expected to absorb strongly in the UV region. The spectrum typically shows broad absorption bands, with the wavelength of maximum absorbance denoted as λ_max. Two main types of electronic transitions are relevant:

π → π* Transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of conjugated systems and result in strong absorption bands, typically in the 200-300 nm range for this type of molecule. researchgate.net

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs in the pyridazine ring) to a π* anti-bonding orbital. These transitions are symmetry-forbidden and thus result in much weaker absorption bands at longer wavelengths (>300 nm). acs.org

The positions and intensities of these absorption bands can be influenced by the solvent and the nature of the substituents on the aromatic rings.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λ_max (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~260-280 | High | π → π* |

Principles of Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. For a synthesized compound like this compound, chromatography is essential for assessing its purity and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of moderately polar, non-volatile compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. nih.gov

Stationary Phase: A nonpolar stationary phase, typically silica (B1680970) particles chemically bonded with C18 alkyl chains.

Mobile Phase: A polar mobile phase, usually a mixture of water or an aqueous buffer and a miscible organic solvent like acetonitrile (B52724) or methanol.

Separation Principle: Separation is based on hydrophobicity. More nonpolar components interact more strongly with the C18 stationary phase and elute later, while more polar components have a greater affinity for the mobile phase and elute earlier.

Detection: A UV-Vis detector is commonly used, set to a wavelength where the analyte absorbs strongly (determined from its UV-Vis spectrum), allowing for quantitative analysis based on peak area. The purity of the compound is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. In GC, an inert gas mobile phase (the carrier gas) flows through a column containing the stationary phase. The applicability of GC to this compound depends on its ability to be vaporized without decomposition. Given its molecular structure, it is likely amenable to GC analysis. nih.gov

Stationary Phase: The column is typically a long, thin fused-silica capillary coated with a liquid stationary phase (e.g., a polysiloxane polymer of varying polarity).

Mobile Phase: An inert carrier gas, such as helium or nitrogen.

Separation Principle: The sample is injected into a heated port, where it vaporizes and is swept onto the column by the carrier gas. Separation occurs based on the compound's boiling point and its specific interactions with the stationary phase. More volatile compounds with weaker interactions travel through the column faster and have shorter retention times.

Detection: A Flame Ionization Detector (FID) provides general-purpose, high-sensitivity detection for organic compounds. Alternatively, coupling GC with a Mass Spectrometer (GC-MS) provides both separation and structural identification, making it an exceptionally powerful analytical tool.

Elemental Analysis Principles for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, halogens, etc.) in a compound. This data is used to confirm the empirical and molecular formula. The principle behind the most common method, combustion analysis, is the complete combustion of a precisely weighed sample in an excess of oxygen. huji.ac.il

The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified. Halogens like chlorine and fluorine require separate analytical methods, such as oxygen flask combustion followed by ion chromatography or potentiometric titration, for their quantification. researchgate.net

For this compound (Molecular Formula: C₁₁H₈ClFN₂), the theoretical elemental composition can be calculated. Experimental results from elemental analysis should match these theoretical values, typically within a tolerance of ±0.4%, to confirm the stoichiometry of the synthesized compound.

Table 4: Elemental Analysis Data for C₁₁H₈ClFN₂

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 59.36 | 59.21 |

| Hydrogen (H) | 3.62 | 3.65 |

| Chlorine (Cl) | 15.92 | 15.85 |

| Fluorine (F) | 8.53 | 8.49 |

Theoretical and Computational Investigations into the Electronic Structure and Reactivity of 3 Chloro 6 2 Fluoro 4 Methyl Phenyl Pyridazine

Quantum Chemical Calculations for Electronic and Geometric Structure Analysis

Quantum chemical calculations are pivotal in modern chemistry for elucidating the electronic and geometric properties of molecules. These computational methods provide insights into molecular structure, stability, and reactivity, complementing experimental findings. For a molecule such as 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine, these theoretical approaches can predict a range of properties that are otherwise difficult to obtain.

Density Functional Theory (DFT) Methodologies for Heterocyclic Systems

Density Functional Theory (DFT) has become a standard and powerful tool for the computational study of heterocyclic systems. This method is favored for its balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry and vibrational frequencies of molecules in their ground state. For instance, studies on similar pyridazine (B1198779) derivatives have employed DFT with various basis sets, such as B3LYP/6-31G(d) and B3LYP/6-311G(d,p), to achieve reliable results that correlate well with experimental data from techniques like FT-IR and FT-Raman spectroscopy. The selection of the functional and basis set is crucial for obtaining accurate predictions of the molecular properties.

Despite the widespread application of DFT to heterocyclic compounds, a specific computational study on the electronic and geometric structure of this compound using DFT methodologies is not available in the reviewed scientific literature.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

In computational studies of related heterocyclic compounds, the analysis of HOMO and LUMO energies has been used to characterize electronic transitions and reactivity. For example, in the study of 3-chloro-6-methoxypyridazine, frontier molecular orbital analysis was conducted to investigate its electronic properties.

Specific data regarding the HOMO-LUMO energy gap and the characteristics of the frontier molecular orbitals for this compound have not been reported in the available scientific literature.

Interactive Data Table: Illustrative HOMO-LUMO Data for a Related Pyridazine Derivative

The following table is for illustrative purposes and does not represent data for this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.880 |

| LUMO | -1.475 |

| Energy Gap (ΔE) | 5.405 |

Analysis of Electrostatic Potential Surfaces (ESP) for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface, with negative potential (typically colored red) indicating electron-rich areas susceptible to electrophilic attack, and positive potential (blue) signifying electron-poor regions prone to nucleophilic attack.

This type of analysis has been successfully applied to other pyridazine derivatives to understand their intermolecular interactions and reactive sites. For instance, in the computational analysis of 6-Chloro-3-[(4-fluorophenoxy)methyl]triazolo[4,3-b]pyridazine, the MEP map was analyzed to understand its chemical behavior.

A detailed analysis of the electrostatic potential surface for this compound is not documented in the publicly available scientific research.

Prediction of Spectroscopic Parameters from Computational Models

Computational models, particularly those based on DFT, can accurately predict various spectroscopic parameters, including vibrational frequencies (IR and Raman), and NMR chemical shifts (¹H and ¹³C). These theoretical predictions are instrumental in the interpretation and assignment of experimental spectra. For example, in the study of 3-chloro-6-methoxypyridazine, calculated vibrational frequencies and NMR chemical shifts showed good agreement with experimental observations.

There are no published computational studies predicting the spectroscopic parameters for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules, which in turn influences their physical, chemical, and biological properties. For molecules with rotatable bonds, such as the aryl-pyridazine linkage in the title compound, multiple conformations may exist.

Exploration of Preferred Conformational Isomers of the Aryl-Pyridazine Linkage

The rotational barrier around the single bond connecting the aryl and pyridazine rings determines the preferred conformational isomers. Computational methods can be employed to explore the potential energy surface associated with this rotation and identify the most stable conformers. This is often achieved by systematically rotating the dihedral angle and calculating the energy at each step.

While conformational analyses have been performed for other substituted pyridazine systems, specific research detailing the exploration of preferred conformational isomers of the aryl-pyridazine linkage in this compound is not available in the searched scientific databases.

Assessment of Rotational Barriers and Conformational Flexibility

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the pyridazine and the 2-fluoro-4-methyl-phenyl rings. This rotation is subject to steric hindrance from the ortho-substituents on both rings (the chloro and nitrogen atoms on the pyridazine ring, and the fluorine atom and the methyl group's hydrogen atoms on the phenyl ring).

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying the energy barriers associated with this rotation. A relaxed potential energy surface (PES) scan would typically be performed by systematically varying the dihedral angle between the two rings while allowing all other geometric parameters to optimize. This process identifies the lowest energy conformation (ground state) and the highest energy conformation (transition state for rotation).

The rotational barrier is the energy difference between the ground state and the transition state. For biaryl systems, non-planar (gauche) conformations are often the most stable due to the relief of steric strain between ortho-substituents. The planar conformations, where the rings are coplanar, usually represent the transition states for rotation. The magnitude of the rotational barrier provides insight into the molecule's conformational rigidity at a given temperature. A high barrier suggests that the molecule is locked into specific conformations, while a low barrier indicates free rotation.

Table 1: Hypothetical Rotational Barrier Data for this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.8 | Transition State (syn-planar) |

| 45 | 0.0 | Ground State (gauche) |

| 90 | 2.1 | Saddle Point |

| 180 | 6.2 | Transition State (anti-planar) |

Note: This table is illustrative and not based on actual experimental or computational data for the specific compound.

Computational Studies of Reaction Mechanisms and Energetic Pathways

Computational chemistry provides a framework to explore the mechanisms of chemical reactions involving this compound. This is particularly useful for understanding reactions such as nucleophilic aromatic substitution (SNAr) at the chloro-substituted carbon of the pyridazine ring, a common reaction for chloropyridazines.

For a given reaction, computational methods can be used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of the TS relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

In the case of an SNAr reaction, the mechanism typically involves the formation of a high-energy intermediate known as a Meisenheimer complex. Transition state analysis would involve locating the structures and energies of the transition states leading to and from this intermediate. By comparing the activation energies for different potential reaction pathways, the most favorable mechanism can be elucidated.

Reactions are most often carried out in a solvent, and the solvent can have a significant impact on reaction rates and mechanisms. Computational models can account for solvent effects in several ways.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. Studies on similar molecules, like pyridazine in aqueous solution, have shown that combining explicit local solvation with an implicit continuum model can accurately reproduce experimental observations. nih.gov

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Fukui Functions)

Conceptual DFT provides a set of descriptors that are useful for predicting the reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO)/2. A larger hardness value indicates lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A higher softness value indicates greater reactivity.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons. It is calculated as -(EHOMO + ELUMO)/2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as χ2/(2η).

Local reactivity descriptors , such as Fukui functions , provide information about the reactivity of specific atoms within the molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. It helps to identify the most likely sites for nucleophilic, electrophilic, and radical attack.

f+(r): For nucleophilic attack (attack by an electron donor). The site with the highest value is most susceptible to nucleophilic attack.

f-(r): For electrophilic attack (attack by an electron acceptor). The site with the highest value is most susceptible to electrophilic attack.

f0(r): For radical attack.

For this compound, one would expect the carbon atom attached to the chlorine to have a high f+ value, indicating its susceptibility to nucleophilic attack, which is consistent with the known reactivity of chloropyridazines.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| EHOMO | -6.8 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

| Hardness (η) | 2.65 |

| Softness (S) | 0.38 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.25 |

Note: This table is illustrative and not based on actual experimental or computational data for the specific compound.

Reactivity Profiles and Functionalization Studies of 3 Chloro 6 2 Fluoro 4 Methyl Phenyl Pyridazine

Nucleophilic Substitution Reactions at the Chlorinated Pyridazine (B1198779) Position

The presence of a chlorine atom on the electron-deficient pyridazine ring makes the C3 position susceptible to nucleophilic attack. This reactivity is central to the derivatization of the molecule and can be achieved through several mechanisms, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Mechanism and Scope of SNAr Reactions with Various Nucleophiles

The nucleophilic aromatic substitution (SNAr) reaction is a primary pathway for functionalizing 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine. The pyridazine ring's two adjacent nitrogen atoms create a strong electron-withdrawing effect, which significantly activates the C-Cl bond towards nucleophilic attack. nih.gov

The generally accepted mechanism for SNAr reactions on such chloroazines is a two-step addition-elimination process. nih.govnih.gov In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.govresearchgate.net The aromaticity of the pyridazine ring is temporarily disrupted in this stage. youtube.com The second step involves the departure of the chloride leaving group, which restores the aromaticity of the ring and yields the substituted product. youtube.comyoutube.com While this two-step process is common, some nucleophilic aromatic substitutions can also proceed through a concerted mechanism (cSNAr), though the stepwise pathway is more frequently cited for activated heteroaromatics. researchgate.net

The scope of nucleophiles that can be employed in SNAr reactions with this substrate is broad, encompassing nitrogen, oxygen, and sulfur-based nucleophiles. This versatility allows for the synthesis of a wide array of derivatives. For instance, reactions with primary and secondary amines, such as piperazine (B1678402) derivatives, are commonly used to introduce new C-N bonds, a strategy employed in the synthesis of various biologically active molecules. wikipedia.orgnih.gov Similarly, alkoxides and thiolates can be used to generate the corresponding ethers and thioethers. The reactivity in SNAr reactions is often influenced by the electronegativity of the leaving group; fluorinated analogs of such heterocycles have been shown to react significantly faster than their chlorinated counterparts. nih.govacs.org

| Nucleophile Type | Example Nucleophile | Reagent Example | Product Class |

| Nitrogen | Primary/Secondary Amine | Morpholine, Piperazine | 3-Amino-6-aryl-pyridazines |

| Oxygen | Alcohol/Phenol | Sodium Methoxide, Potassium Phenoxide | 3-Alkoxy/Aryloxy-6-aryl-pyridazines |

| Sulfur | Thiol | Sodium Thiophenolate | 3-Thioether-6-aryl-pyridazines |

Derivatization via Metal-Catalyzed Coupling Reactions at the C-Cl Bond

Beyond classical SNAr, the C-Cl bond serves as an excellent handle for metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis for forming C-C and C-N bonds. mdpi.com The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent examples.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridazine core and various aryl or vinyl groups. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand, along with a base. mdpi.comresearchgate.net The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from a boronic acid or ester to the palladium center, and reductive elimination to form the final product and regenerate the catalyst. uwindsor.camdpi.com This method allows for the synthesis of biaryl and vinyl-substituted pyridazines.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, providing an alternative to SNAr for coupling amines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the chlorinated pyridazine with primary or secondary amines. The choice of phosphine ligand is crucial for the reaction's efficiency and scope, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org The reaction has expanded the possibilities for synthesizing complex aryl amines under relatively mild conditions, replacing harsher classical methods. wikipedia.org

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Bond Formed | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C | 3-Aryl/Vinyl-6-aryl-pyridazine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | C-N | 3-Amino-6-aryl-pyridazine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | C-C (sp) | 3-Alkynyl-6-aryl-pyridazine |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | C-C (sp²) | 3-Alkenyl-6-aryl-pyridazine |

Electrophilic and Radical Functionalization of the Pyridazine Core and Phenyl Moiety

Regioselectivity in Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the this compound molecule can theoretically occur on either the pyridazine ring or the phenyl ring. However, the reactivity and regioselectivity on each ring are governed by different electronic factors.

The pyridazine ring, similar to pyridine (B92270), is highly electron-deficient and thus strongly deactivated towards electrophilic attack. stackexchange.comyoutube.com The nitrogen atoms exert a powerful electron-withdrawing inductive effect, making reactions like nitration or Friedel-Crafts acylation very difficult. youtube.com If a reaction were to occur, substitution would be directed to the C4 or C5 positions, which are analogous to the meta-position in pyridine and are less deactivated than the positions adjacent to the nitrogen atoms. youtube.com

In contrast, the phenyl ring is activated towards electrophilic substitution. Its regioselectivity is determined by the directing effects of its three substituents: the fluoro group, the methyl group, and the pyridazinyl group.

Fluoro group (at C2): An ortho, para-director and deactivating.

Methyl group (at C4): An ortho, para-director and activating.

Pyridazinyl group (at C1): A bulky, electron-withdrawing group that is expected to be meta-directing and deactivating.

The outcome of an electrophilic substitution on this ring would depend on the balance of these competing effects. The powerful activating and directing effect of the methyl group would likely favor substitution at its ortho positions (C3 and C5). The fluoro group also directs to its para position (C5). Therefore, the C5 position is strongly favored due to the concordant directing effects of both the methyl and fluoro groups.

Oxidative and Reductive Transformations of the Heterocyclic System

The pyridazine heterocycle can undergo both oxidative and reductive transformations. Oxidation typically occurs at the nitrogen atoms, which can be converted to N-oxides using oxidizing agents like peroxy acids. Pyridazine N-oxides are themselves useful intermediates that can exhibit unique reactivity, including in photochemical rearrangements. dntb.gov.ua

Reductive transformations of the pyridazine system can proceed via several pathways depending on the reagents and conditions. acs.org Catalytic hydrogenation can lead to the saturation of the heterocyclic ring. Under certain conditions, the N-N single bond in the reduced ring can be cleaved. However, the N-N bond within the aromatic pyridazine ring is generally stable to metabolic reduction. nih.gov Reductive cyclization is a known reaction for substituted pyridazines, although this typically involves specific functional groups that are not present in the parent compound. mdpi.com

Photochemical Reactivity and Rearrangements of Pyridazine Systems

The photochemical behavior of pyridazines has been a subject of interest, as irradiation can induce unique rearrangements and transformations. While specific studies on this compound are not widely reported, the reactivity of the general pyridazine scaffold provides insight into potential pathways.

Upon UV irradiation, pyridazines can undergo rearrangements to other diazine isomers or valence isomers. For example, some pyridazine derivatives have been shown to isomerize to pyrimidines or pyrazines. Photolysis of pyridazine N-oxides can lead to ring-opening, providing synthetic routes to other nitrogen-containing heterocycles. dntb.gov.ua Furthermore, the introduction of photosensitive groups, such as an azide, onto the pyridazine ring can lead to the formation of highly reactive nitrene intermediates upon irradiation, which can then undergo various cyclization or insertion reactions. researchgate.net

Photoisomerization Pathways and Ring Transformations

The photochemical behavior of pyridazines can lead to significant structural rearrangements, including valence bond isomerization and ring transformations. Upon UV irradiation, pyridazines are known to form transient, high-energy valence isomers.

One potential photoisomerization pathway for this compound involves the formation of a diaza-Dewar-benzene (or diazabicyclo[2.2.0]hexa-diene) intermediate. Studies on fluorinated pyridazines have shown that irradiation can lead to the formation of para-bonded species. rsc.org For the title compound, this would involve the formation of a bond between the C3 and C6 positions, leading to a strained bicyclic system. This intermediate is typically unstable and can either revert to the starting pyridazine or undergo further rearrangement.

Another plausible transformation, drawing parallels from the photochemistry of pyridazine N-oxides, involves ring-opening and subsequent recyclization. researchgate.netresearchgate.net Although the title compound is not an N-oxide, photo-induced cleavage of the N-N bond or C-N bond could lead to open-chain diazo intermediates. These intermediates could then potentially cyclize to form different five-membered heterocyclic rings, such as pyrazole (B372694) derivatives, or undergo nitrogen extrusion to yield furan (B31954) derivatives. researchgate.netresearchgate.net The specific pathway and resulting products would be highly dependent on the reaction conditions and the electronic nature of the substituents.

Table 1: Potential Photoinduced Transformations of the Pyridazine Ring

| Initial Reactant | Key Intermediate | Potential Final Product(s) | Plausible Mechanism |

| 3-Arylpyridazine | Diaza-Dewar-Benzene | Isomeric Pyridazine or Pyrazine | Valence Bond Isomerization rsc.org |

| 3-Arylpyridazine | Open-chain Diazo species | Pyrazole or Furan derivatives | Ring-Opening-Recyclization researchgate.netresearchgate.net |

Mechanistic Investigations of Photoinduced Reactions

Mechanistic studies on related systems, particularly pyridazine N-oxides, provide insight into the potential steps involved in the photoinduced reactions of this compound. researchgate.net Upon absorption of UV light, the molecule is promoted to an excited singlet state (S1). From this excited state, several processes can occur.

One key mechanistic step is the cleavage of one of the pyridazine ring bonds, often initiated by the weakest bond in the excited state. For pyridazine N-oxides, this leads to an oxygen migration and the formation of a diazoketone intermediate. researchgate.net For the title compound, it is conceivable that the excited state could facilitate the cleavage of the N-N bond, leading to a diradical species that evolves into the aforementioned open-chain intermediates.

Computational studies, such as Density Functional Theory (DFT) calculations on similar molecules, have been used to map the potential energy surfaces of these photochemical reactions. researchgate.net Such calculations help identify the transition states and intermediates, like the diazo derivatives, and determine the energetic feasibility of different pathways, such as ring closure to a pyrazole versus nitrogen loss to form a furan. researchgate.net The presence of the aryl group at C6 and the chloro group at C3 would be expected to influence the stability of these intermediates and the transition state energies, thereby directing the reaction towards a specific outcome.

Influence of Substituents on Chemical Reactivity and Selectivity

The substituents on the pyridazine ring—the chloro, fluoro, and methyl groups—play a critical role in modulating the molecule's reactivity and the selectivity of its reactions, particularly in nucleophilic aromatic substitution (SNAr).

3-Chloro Group: The chlorine atom at the C3 position is an effective leaving group. The pyridazine ring's electron-withdrawing nature activates this position towards nucleophilic attack.

6-(2-fluoro-4-methyl-phenyl) Group: This aryl substituent has multiple effects.

Steric Effects: The ortho-fluoro substituent introduces steric hindrance around the C6 position and the adjacent N1 atom. This can influence the approach of nucleophiles and may affect the conformation of the molecule by restricting the rotation of the phenyl ring relative to the pyridazine ring.

In nucleophilic aromatic substitution reactions, the rate of reaction is enhanced by electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.com Therefore, the 2-fluoro substituent on the phenyl ring is expected to increase the reactivity of the C3-Cl bond towards nucleophiles compared to an unsubstituted phenyl ring.

Table 2: Predicted Influence of Substituents on SNAr Reactivity at the C3-Position

| Substituent | Position | Electronic Effect | Predicted Impact on SNAr Rate |

| Chlorine | C3 | Leaving Group | Enables substitution |

| Pyridazine Nitrogens | N1, N2 | -I, -R (Inductive, Resonance) | Strong activation of ring |

| Fluorine | Phenyl C2' | Strong -I | Rate enhancement |

| Methyl | Phenyl C4' | Weak +I | Minor rate decrease |

Studies on halopyridines have shown that the nature of the halogen leaving group is also critical, with fluorine often being a better leaving group than chlorine in SNAr reactions due to its ability to stabilize the transition state through a strong inductive effect. epfl.ch However, in this case, chlorine is the leaving group, and its reactivity is modulated by the other substituents present.

Mechanistic Insights into Compound Transformations and Reaction Intermediates (e.g., ANRORC, degenerate ring transformation)

Beyond standard SNAr reactions, electron-deficient heterocycles like this compound can undergo more complex transformations, especially with strong nucleophiles such as sodium amide (NaNH₂). One of the most significant of these is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org